Welcome to the BenchChem Online Store!
molecular formula C10H11ClO B092321 1-(4-Chlorophenyl)-2-methylpropan-1-one CAS No. 18713-58-1

1-(4-Chlorophenyl)-2-methylpropan-1-one

Cat. No. B092321
M. Wt: 182.64 g/mol
InChI Key: OITFSBRKAUAGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05011850

Procedure details

65.5 g (0.36 mole) of 4-chlorophenyl isopropyl ketone are dissolved in 200 ml of chloroform, and 1 ml of hydrogen bromide/glacial acetic acid is added. 57.5 g (0.36 mole) of bromine are then slowly added dropwise at 30° C. and the mixture is subsequently stirred at room temperature for 30 minutes. The mixture is concentrated in vacuo to give 86.6 g (92% of theory) of crude 2-bromo-prop-2-yl 4-chlorophenyl ketone as an oil, which is further reacted directly.
Quantity
65.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
57.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]([C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][CH:7]=1)=[O:5])([CH3:3])[CH3:2].[BrH:13].BrBr>C(Cl)(Cl)Cl>[Cl:12][C:9]1[CH:8]=[CH:7][C:6]([C:4]([C:1]([Br:13])([CH3:3])[CH3:2])=[O:5])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
65.5 g
Type
reactant
Smiles
C(C)(C)C(=O)C1=CC=C(C=C1)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
57.5 g
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is subsequently stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(=O)C(C)(C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 86.6 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.